![molecular formula C26H29N5O2 B2819664 4-(tert-butyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922038-46-8](/img/structure/B2819664.png)
4-(tert-butyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Overview
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic core with a pyrazole and pyrimidine ring. The structure includes a 2-methylbenzyl group at position 5 of the pyrazolo[3,4-d]pyrimidin-4-one core and a 4-(tert-butyl)benzamide substituent linked via an ethyl chain to the N1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the tert-butyl and 2-methylbenzyl groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
4-(tert-butyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions or cellular pathways.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs in terms of structural features, physicochemical properties, and synthetic methodologies (Table 1).
Structural Analogues and Substituent Effects
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
- Compound from : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Key Features: Incorporates a chromen-2-yl group and dual fluorine atoms. Mass: 589.1 (M⁺+1), significantly higher than the target compound due to the chromene and sulfonamide groups.
Pyrimido[4,5-d]pyrimidinone Derivatives ()
- Compound 3d: N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide Key Features: The methylpiperazinyl group introduces basicity, improving water solubility.
Pyrrolidine Derivatives ()
- 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate Key Features: Shares the tert-butylphenyl group with the target compound but features a more complex pyrrolidine core. The multiple ester and nitrile groups increase molecular weight and polarity .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Lipophilicity : The tert-butyl group in the target compound likely confers higher logP compared to the sulfonamide () and methylpiperazinyl () analogs.
- Solubility : The methylpiperazinyl group in Compound 3d enhances aqueous solubility, while the target compound’s tert-butyl group may limit solubility in polar solvents.
Biological Activity
The compound 4-(tert-butyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₃₁H₃₈N₄O
- Molecular Weight : 502.65 g/mol
- CAS Number : 2366132-45-6
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular proliferation and survival.
- Cyclin-Dependent Kinase (CDK) Inhibition :
- Antimicrobial Activity :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound.
Case Studies
- Cancer Treatment :
- Antimicrobial Efficacy :
Q & A
Q. Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity in multi-step synthesis of this compound?
Answer:
Optimization requires systematic variation of parameters such as:
- Temperature : Pyrazolo-pyrimidine cyclization often requires reflux (e.g., ethanol at 78°C) to drive ring closure .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution steps, while ethers (THF) stabilize intermediates .
- Catalysts : Triethylamine or NaH may accelerate amide coupling or deprotonation steps .
Table 1: Example Optimization for Key Steps
Step | Optimal Conditions | Yield Improvement | Reference |
---|---|---|---|
Pyrazole ring closure | DMF, 100°C, 12h | 78% → 92% | |
Benzamide coupling | CH₂Cl₂, 0°C, Et₃N catalyst | 65% → 85% |
Q. Mechanistic Analysis: What reaction mechanisms govern the stability of the pyrazolo[3,4-d]pyrimidine core under acidic or basic conditions?
Answer:
The core’s stability is influenced by:
- Acidic conditions : Protonation at N1 or N5 positions may lead to ring-opening via hydrolysis, particularly at high temperatures .
- Basic conditions : Deprotonation of the 4-oxo group can induce resonance stabilization, enhancing resistance to nucleophilic attack .
- Kinetic studies : Monitor degradation via HPLC under varying pH (3–10) to identify degradation pathways .
Q. Structural Characterization: How can contradictions in NMR spectral data for the tert-butyl and benzyl groups be resolved?
Answer:
- 1H NMR : Tert-butyl protons appear as a singlet (~1.3 ppm), while 2-methylbenzyl protons split into multiplets (δ 2.4–2.6 ppm for CH₃ and δ 3.8–4.2 ppm for CH₂) . Overlap may occur; use 2D NMR (e.g., HSQC) to assign protons .
- 13C NMR : Tert-butyl carbons resonate at ~30 ppm (CH₃) and ~35 ppm (quaternary C), distinct from benzyl carbons (~125–140 ppm) .
Table 2: Key NMR Assignments
Group | 1H Shift (ppm) | 13C Shift (ppm) | Technique |
---|---|---|---|
tert-butyl | 1.29 (s, 9H) | 29.8, 34.9 | HSQC |
2-methylbenzyl CH₃ | 2.42 (s, 3H) | 21.1 | COSY |
Q. Biological Activity: What methodologies are used to evaluate enzyme inhibition or receptor binding for this compound?
Answer:
- Kinase assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases (e.g., EGFR or Aurora kinases) at varying concentrations (IC50 determination) .
- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays, with dose-response curves (1–100 µM) .
- Molecular docking : Model interactions using PyMOL or AutoDock to predict binding modes to target proteins (e.g., ATP-binding pockets) .
Q. Data Contradictions: How can discrepancies in reported solubility or stability profiles be addressed experimentally?
Answer:
- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Use UV-Vis spectroscopy to quantify saturation .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .
Q. Functional Group Reactivity: What strategies prevent undesired side reactions during functionalization of the pyrazolo-pyrimidine core?
Answer:
- Protecting groups : Temporarily block the 4-oxo group with TMSCl to prevent nucleophilic attack during alkylation .
- Regioselective coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to selectively modify positions less prone to steric hindrance .
Q. Analytical Validation: Which orthogonal methods confirm the absence of regioisomeric impurities in the final product?
Answer:
- HPLC-MS : Compare retention times and mass fragments against synthetic regioisomer standards .
- NOESY NMR : Detect spatial proximity between tert-butyl and pyrimidine protons to confirm regiochemistry .
Q. Scaling-Up Challenges: What modifications are needed to transition from milligram to gram-scale synthesis?
Answer:
- Solvent switching : Replace DMF with toluene for easier distillation in large batches .
- Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs and improve recovery .
Properties
IUPAC Name |
4-tert-butyl-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-18-7-5-6-8-20(18)16-30-17-28-23-22(25(30)33)15-29-31(23)14-13-27-24(32)19-9-11-21(12-10-19)26(2,3)4/h5-12,15,17H,13-14,16H2,1-4H3,(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLHVKYDKLOTFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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